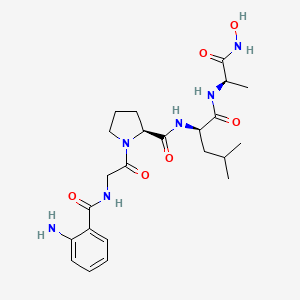
MMP Inhibitor I (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMP Inhibitor I (trifluoroacetate salt) is a peptide inhibitor of matrix metalloproteinases, specifically targeting matrix metalloproteinase-1, matrix metalloproteinase-2, and matrix metalloproteinase-3 . Matrix metalloproteinases are enzymes involved in the degradation of the extracellular matrix, playing crucial roles in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMP Inhibitor I (trifluoroacetate salt) involves the assembly of a peptide chain through solid-phase peptide synthesis. The peptide is then cleaved from the resin and purified. The final product is obtained as a trifluoroacetate salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of MMP Inhibitor I (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography for purification, and lyophilization to obtain the final product as a stable powder .
Chemical Reactions Analysis
Types of Reactions
MMP Inhibitor I (trifluoroacetate salt) primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions but can be hydrolyzed by proteases .
Common Reagents and Conditions
The synthesis of MMP Inhibitor I involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU, and cleavage reagents like trifluoroacetic acid . The reactions are typically carried out under mild conditions to preserve the integrity of the peptide.
Major Products Formed
The major product formed is the peptide inhibitor itself, with trifluoroacetate as a counterion to enhance solubility and stability .
Scientific Research Applications
MMP Inhibitor I (trifluoroacetate salt) has a wide range of applications in scientific research:
Mechanism of Action
MMP Inhibitor I (trifluoroacetate salt) exerts its effects by binding to the active site of matrix metalloproteinases, thereby preventing the enzymes from degrading the extracellular matrix . This inhibition is achieved through the formation of a stable complex between the inhibitor and the enzyme, blocking the catalytic activity of matrix metalloproteinases . The molecular targets include matrix metalloproteinase-1, matrix metalloproteinase-2, and matrix metalloproteinase-3, which are involved in various signaling pathways related to tissue remodeling and inflammation .
Comparison with Similar Compounds
MMP Inhibitor I (trifluoroacetate salt) is unique in its selectivity for matrix metalloproteinase-1, matrix metalloproteinase-2, and matrix metalloproteinase-3 over other proteases such as thermolysin, urease, trypsin, and elastase . Similar compounds include:
MMP Inhibitor II: Another peptide-based inhibitor with a broader spectrum of activity against multiple matrix metalloproteinases.
Marimastat: An orally bioavailable analogue of batimastat with similar inhibitory properties.
These comparisons highlight the specificity and potential therapeutic advantages of MMP Inhibitor I (trifluoroacetate salt) in targeting specific matrix metalloproteinases involved in pathological processes.
Properties
Molecular Formula |
C23H34N6O6 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(2S)-1-[2-[(2-aminobenzoyl)amino]acetyl]-N-[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H34N6O6/c1-13(2)11-17(22(33)26-14(3)20(31)28-35)27-23(34)18-9-6-10-29(18)19(30)12-25-21(32)15-7-4-5-8-16(15)24/h4-5,7-8,13-14,17-18,35H,6,9-12,24H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)(H,28,31)/t14-,17-,18+/m1/s1 |
InChI Key |
CHHZLVHLGZQJSW-OLMNPRSZSA-N |
Isomeric SMILES |
C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)C2=CC=CC=C2N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)CNC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















